molecular formula C16H15ClN2O2 B2867348 N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide CAS No. 861207-78-5

N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide

Cat. No.: B2867348
CAS No.: 861207-78-5
M. Wt: 302.76
InChI Key: MJOXGHGEGDITLV-VCHYOVAHSA-N
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Description

N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide is an organic compound with significant importance in various fields of scientific research. It belongs to the family of hydrazones, which are derived from the condensation of hydrazides with aldehydes or ketones. These compounds are known for their wide-ranging applications in medicinal chemistry, owing to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 3-chloro-4-methoxybenzaldehyde in the presence of a suitable catalyst, often in a solvent like ethanol or methanol. The reaction is generally carried out under reflux conditions for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the preparation may involve optimized reaction parameters, such as higher temperatures and pressures, to increase the yield and efficiency of the process. Continuous flow reactors and automated synthesis systems can also be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide can undergo various chemical reactions, including:

  • Oxidation: In the presence of oxidizing agents, it may form the corresponding hydrazone oxides.

  • Reduction: Reduction can lead to the formation of amines.

  • Substitution: Halogenation or other electrophilic substitution reactions can be carried out on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids.

  • Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

  • Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: Hydrazone oxides.

  • Reduction: Corresponding amines.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide has numerous applications:

  • Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds.

  • Biology: Used in the study of enzyme inhibition and receptor binding.

  • Medicine: Exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, to inhibit or modify their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.

Comparison with Similar Compounds

When compared to other hydrazones, N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide stands out due to its unique substituents that enhance its biological activity and specificity.

Similar Compounds

  • N'-[(1E)-(3-chloro-4-methylphenyl)methylidene]-4-methylbenzohydrazide

  • N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide

Each compound exhibits distinct properties based on its substituents, which can be harnessed for targeted applications in scientific research and industry.

This summary should give you a solid foundation for understanding this compound

Properties

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11-3-6-13(7-4-11)16(20)19-18-10-12-5-8-15(21-2)14(17)9-12/h3-10H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOXGHGEGDITLV-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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